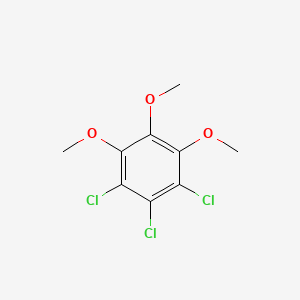
1,2,3-Trichloro-4,5,6-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-4,5,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Cl3O3 It is a derivative of benzene, where three chlorine atoms and three methoxy groups are substituted at specific positions on the benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Trichloro-4,5,6-trimethoxybenzene typically involves the chlorination and methoxylation of benzene derivatives. One common method involves the reaction of 1,2,3-trichlorobenzene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4, 5, and 6 positions . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1,2,3-Trichloro-4,5,6-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of methoxy-substituted benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,2,3-Trichloro-4,5,6-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism by which 1,2,3-Trichloro-4,5,6-trimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes. The molecular targets and pathways involved can include enzymes, receptors, and DNA, where the compound or its derivatives can inhibit or activate specific biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,3-Trichloro-4,5,6-trimethoxybenzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3,5-Trichloro-2,4,6-trimethoxybenzene: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
1,2,4-Trichloro-5,6-dimethoxybenzene: Contains fewer methoxy groups, affecting its solubility and reactivity.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
77223-56-4 |
|---|---|
Formule moléculaire |
C9H9Cl3O3 |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-4,5,6-trimethoxybenzene |
InChI |
InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |
Clé InChI |
JDWAFWGCMUKWGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


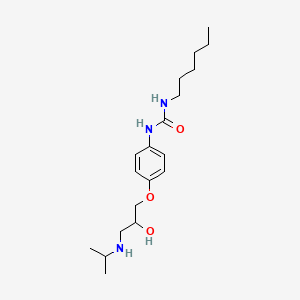
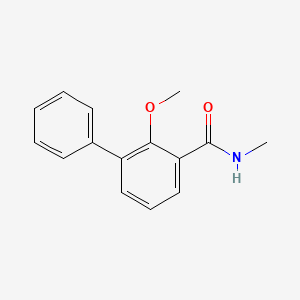
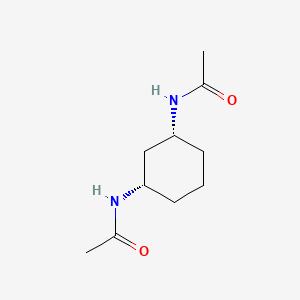
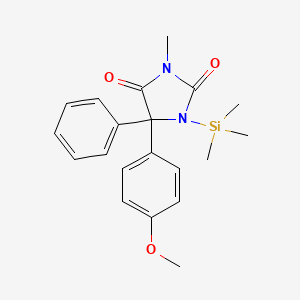

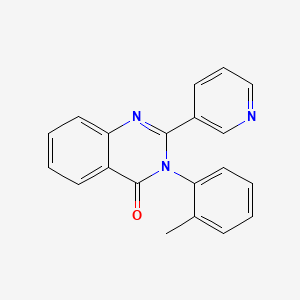
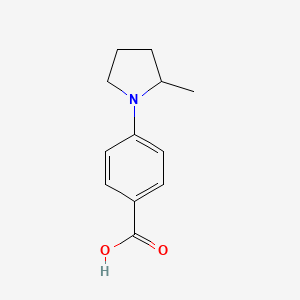
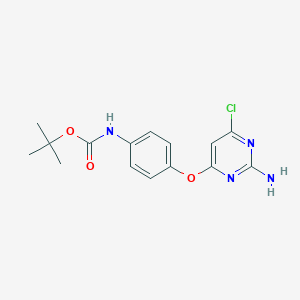

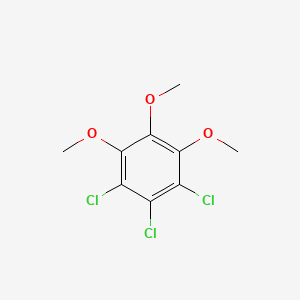
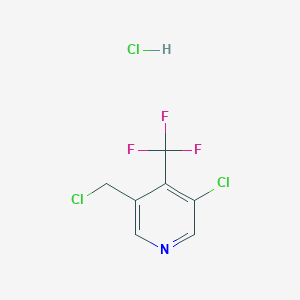
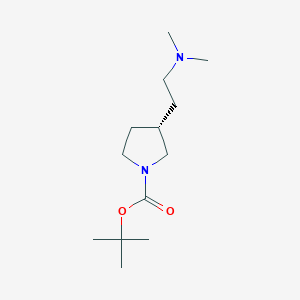
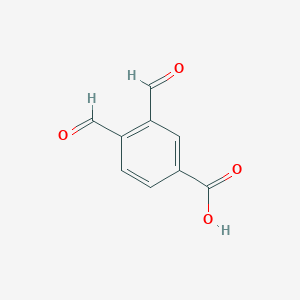
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
